molecular formula C14H15NO B6144095 {4-[methyl(phenyl)amino]phenyl}methanol CAS No. 1152522-03-6

{4-[methyl(phenyl)amino]phenyl}methanol

Cat. No.: B6144095
CAS No.: 1152522-03-6
M. Wt: 213.27 g/mol
InChI Key: FUQQLHVHXBNHPQ-UHFFFAOYSA-N
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Description

{4-[methyl(phenyl)amino]phenyl}methanol is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline and benzyl alcohol, characterized by the presence of a methyl group attached to the nitrogen atom of the aniline moiety and a hydroxymethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[methyl(phenyl)amino]phenyl}methanol can be achieved through several methods. One common approach involves the reduction of 4-[(methyl(phenyl)amino]benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Another method involves the reaction of 4-[(methyl(phenyl)amino]benzyl chloride with a suitable nucleophile, such as sodium methoxide, in a polar solvent like methanol. This reaction proceeds via a nucleophilic substitution mechanism .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-[(methyl(phenyl)amino]benzaldehyde in the presence of a palladium or platinum catalyst. This method is preferred due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

{4-[methyl(phenyl)amino]phenyl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of {4-[methyl(phenyl)amino]phenyl}methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[methyl(phenyl)amino]phenyl}methanol is unique due to its combination of a hydroxymethyl group and a methyl-substituted aniline moiety.

Properties

IUPAC Name

[4-(N-methylanilino)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15(13-5-3-2-4-6-13)14-9-7-12(11-16)8-10-14/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQQLHVHXBNHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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